molecular formula C18H18N6O2 B2805314 N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351588-47-0

N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2805314
CAS No.: 1351588-47-0
M. Wt: 350.382
InChI Key: WTZWFFPRGOQZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a morpholine group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound, interacting with various biological targets.

Medicine: N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has shown promise in medicinal research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyridazine ring and the morpholine group play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

  • N-substitutedphenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

Uniqueness: N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c25-18(16-6-7-17(22-21-16)24-9-1-8-19-24)20-14-2-4-15(5-3-14)23-10-12-26-13-11-23/h1-9H,10-13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZWFFPRGOQZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.